molecular formula C17H12FN5O2S B2771550 2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-40-0

2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No. B2771550
CAS RN: 894069-40-0
M. Wt: 369.37
InChI Key: DRJOTILBRDMNLY-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a benzenesulfonamide moiety . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, are synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Antitumor and Anticancer Activity

The synthesis and evaluation of pyrido[2,3-d]pyrimidine and triazolopyrimidine derivatives, including compounds similar to the one , have shown promising antitumor activities against various cancer cell lines, such as prostate and lung cancer. These compounds induce apoptosis through cell cycle arrest, demonstrating potential as antitumor agents (Fares et al., 2014). Furthermore, specific derivatives have been synthesized with significant anticancer activity against different cancerous cell lines, indicating their potential in the development of new anticancer drugs (Chowrasia et al., 2017).

Antibacterial and Antifungal Activity

New pyrazoline and pyrazole derivatives carrying benzenesulfonamide moieties have been synthesized and shown to possess antibacterial and antifungal activities. These compounds represent a promising avenue for developing new treatments for bacterial and fungal infections (Hassan, 2013).

Anti-HIV Activity

Compounds incorporating a [1,2,4]triazolo[4,3-a]pyrid-3-yl benzenesulfonamide framework have displayed moderate to high anti-HIV activity, showcasing their potential in HIV treatment research (Brzozowski, 1998).

Carbonic Anhydrase Inhibition

A series of sulfonamides incorporating various moieties have been investigated as inhibitors of human carbonic anhydrase isozymes, crucial for physiological functions such as respiration and acid-base balance. These compounds, including fluorine-substituted derivatives, have shown potent inhibitory activity against specific isozymes, suggesting applications in treating diseases where carbonic anhydrase is involved (Alafeefy et al., 2015).

properties

IUPAC Name

2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJOTILBRDMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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